molecular formula C18H19N7O2S B2482424 (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1235080-43-9

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2482424
CAS No.: 1235080-43-9
M. Wt: 397.46
InChI Key: ZHYMCVKEBBHVQY-UHFFFAOYSA-N
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Description

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N7O2S and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has demonstrated the synthesis of new pyridine derivatives, showcasing variable and modest antimicrobial and antifungal activities against a range of bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Studies on the molecular interactions of specific antagonists with the CB1 cannabinoid receptor shed light on the structural requirements for binding and activity. This knowledge can be applied to design compounds with desired biological activities (Shim et al., 2002).

Fungicidal Activity and QSAR Analysis

The synthesis and fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles against wheat leaf rust highlight the impact of substituents on biological activity. Comparative Molecular Field Analysis (CoMFA) provided insights into structure-activity relationships, offering a basis for designing highly active compounds (Zou, Lai, Jin, & Zhang, 2002).

Histamine H3 Receptor Antagonists

A study on the synthesis and screening of small molecules for affinity at the human histamine H3 receptor highlights the potential of heterocyclic cores in developing selective antagonists. This work contributes to the understanding of central hetero-aromatic linkers in medicinal chemistry (Swanson et al., 2009).

Anticancer and Antimicrobial Agents

The development of novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrates the therapeutic potential of heterocyclic compounds. Molecular docking studies further support their use in overcoming drug resistance (Katariya, Vennapu, & Shah, 2021).

Tuberculostatic Activity

Research on the synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus and their screening for antibacterial activity highlights the role of these compounds in combating tuberculosis and other bacterial infections (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Properties

IUPAC Name

[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-11-15(28-23-21-11)18(26)25-8-6-24(7-9-25)14-5-4-13(10-19-14)16-20-17(27-22-16)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMCVKEBBHVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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